molecular formula C9H10BrN B1600457 5-bromo-2,3-dihydro-1H-inden-2-amine CAS No. 73536-88-6

5-bromo-2,3-dihydro-1H-inden-2-amine

Cat. No. B1600457
CAS RN: 73536-88-6
M. Wt: 212.09 g/mol
InChI Key: RWAVYCTUVYJSMU-UHFFFAOYSA-N
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Description

“5-bromo-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 73536-88-6. It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2,3-dihydro-1H-inden-2-ylamine . The physical form of this compound is a white to yellow liquid .


Physical And Chemical Properties Analysis

“5-bromo-2,3-dihydro-1H-inden-2-amine” is a white to yellow liquid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 212.09 .

Scientific Research Applications

  • Antiviral Activity

    • Application : Indole derivatives have been found to possess antiviral activity .
    • Method : Specific indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and reported as antiviral agents .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-HIV Activity

    • Application : Indole derivatives have been found to possess anti-HIV activity .
    • Method : Specific indole derivatives such as indolyl and oxochromenyl xanthenone derivatives were prepared and their molecular docking studies were performed as an anti-HIV-1 .
    • Results : The results of these studies are not specified in the source .
  • COX-1 and COX-2 Inhibition

    • Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .
    • Method : Specific indole derivatives such as 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one were synthesized .
    • Results : These compounds were found to demonstrate significant activity .
  • Antioxidant Activity

    • Application : Indole derivatives have been found to possess antioxidant activity .
    • Method : Specific indole derivatives are synthesized and their antioxidant activity is evaluated .
    • Results : The results of these studies are not specified in the source .
  • Antimicrobial Activity

    • Application : Some indole derivatives have shown good antimicrobial potential .
    • Method : Specific indole derivatives are synthesized and their antimicrobial activity is evaluated .
    • Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
  • Antitubercular Activity

    • Application : Indole derivatives have been found to possess antitubercular activity .
    • Method : Specific indole derivatives are synthesized and their antitubercular activity is evaluated .
    • Results : The results of these studies are not specified in the source .
  • Antidiabetic Activity

    • Application : Indole derivatives have been found to possess antidiabetic activity .
    • Method : Specific indole derivatives are synthesized and their antidiabetic activity is evaluated .
    • Results : The results of these studies are not specified in the source .
  • Antimalarial Activity

    • Application : Some indole derivatives have shown good antimalarial potential .
    • Method : Specific indole derivatives are synthesized and their antimalarial activity is evaluated .
    • Results : The results of these studies are not specified in the source .
  • Anticholinesterase Activities

    • Application : Indole derivatives have been found to possess anticholinesterase activities .
    • Method : Specific indole derivatives are synthesized and their anticholinesterase activities are evaluated .
    • Results : The results of these studies are not specified in the source .

Safety And Hazards

The safety information available for “5-bromo-2,3-dihydro-1H-inden-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAVYCTUVYJSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461613
Record name 5-BROMO-INDAN-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2,3-dihydro-1H-inden-2-amine

CAS RN

73536-88-6
Record name 5-BROMO-INDAN-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1R)-(−)-10-camphorsulphonic acid to obtain (S)-5-bromo-2-aminoindan (1R)-(−)-10-camphorsulfonate salt.
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Synthesis routes and methods II

Procedure details

The title compound was prepared using a similar method to that described in Prashad et al, Adv. Synth. Catal. 2001, 343, No. 5, pp 461-472: ie by resolution of the free base form of racemic 5-bromo-2-aminoindan using (1S)-(+)-10-camphorsulphonic acid to obtain (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt. The enantiomeric purity of (R)-5-bromo-2-aminoindan (1S)-(+)-10-camphorsulfonate salt was checked by HPLC using the following conditions:
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Synthesis routes and methods III

Procedure details

resolving 5-bromo-2-aminoindane with either (R) or (S)-10-camphorsulfonic acid to obtain either chiral (R)- or (S)-5-bromo-2-aminoindane;
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Synthesis routes and methods IV

Procedure details

A solution of 118.8 g of 2-aminoindane hydrochloride in 594 mL of water is heated to a temperature of 58-60° C. and 120.0 g of bromine is added over a period of 50 minutes while maintaining an internal temperature at 58 to 62° C. The mixture is stirred at 60-62° C. for 1 hour and 107 mL of hydrobromic (48%) is added over a period of 5 minutes while maintaining the internal temperature of 60-62° C. The mixture is stirred for an additional 10 minutes. The reaction mixture is cooled to an internal temperature of 20-23° C. over a period of 1 hour. The resulting solid is collected by filtration, washed with 3×133 mL of 2-propanol and dried at 58-60° C. under vacuum (10-30 torr) to obtain crude (±)-5-bromo-2-aminoindan hydrobromide. A suspension of 156.0 g of crude (±)-5-bromo-2-aminoindane hydrobromide in 390 mL of deionized water is heated to a temperature at 95-100° C. to obtain a clear solution. The solution is cooled to an internal temperature at 20-23° C. over a period of 2.5 hours and stirred at 20-23° C. for an additional 30 minutes. The resulting solid is collected by filtration and washed with 3×20 mL of water (precooled to 0-5° C.), and dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain (±)-5-bromo-2-aminoindane hydrobromide. A mixture of 130.0 g of (±)-5-bromo-2-aminoindane hydrobromide and 1500 mL of isopropyl acetate is stirred at 20-25° C. under nitrogen. A solution (precooled to 20-25° C.) of 26.62 g of sodium hydroxide and 186.35 g of sodium chloride in 750 mL of water is added over a period of 5 minutes while maintaining an internal temperature at 20-25° C. The suspension is stirred efficiently until all the solid dissolves (30 minutes). The organic layer is separated and the aqueous layer is extracted with 750 mL of isopropyl acetate. The organic layers are combined to afford ˜2330 mL of a solution of (±)-5-bromo-2-aminoindane free base.
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Synthesis routes and methods V

Procedure details

2.93 g of (S)-5-bromo-indan-2-ylamine were prepared as described for the (R)enantiomer starting from 12.5 of racemic 5-bromo-indan-2-ylamine and the corresponding (1R)-(−)-campher-sulfonic acid. The enantiomeric purity was checked via chiral HPLC on a DAICEL Chiralcel OJ column (4.6×250 mm) using n-hexane:isopropanol:triethylamine (90:10:0.1) as eluent: 99% (S)-1% (R).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2,3-dihydro-1H-inden-2-amine
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5-bromo-2,3-dihydro-1H-inden-2-amine

Citations

For This Compound
1
Citations
D Zhu, H Huang, DM Pinkas, J Luo… - Journal of medicinal …, 2019 - ACS Publications
A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors. One of the representative …
Number of citations: 40 pubs.acs.org

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